![molecular formula C2H6O5S2 B2369252 Methanesulfonic acid, 1-(methylsulfonyl) CAS No. 44820-79-3](/img/structure/B2369252.png)
Methanesulfonic acid, 1-(methylsulfonyl)
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Overview
Description
Methanesulfonic acid is an alkanesulfonic acid where the alkyl group directly linked to the sulfo functionality is methyl . It is also known as MSA and is a strong organic acid . The chemical oxidation of dimethyl sulfide in the atmosphere leads to the formation of MSA in large quantities .
Synthesis Analysis
An unprecedented metal-, halogen- and solvent-free, MSAA-promoted S -carbonylation of thiols with feedstock acids has been developed . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials .Molecular Structure Analysis
Methanesulfonic acid (MsOH) or methanesulphonic acid is an organosulfuric, colorless liquid with the molecular formula CH3SO3H and structure H3C−S(=O)2−OH . It is the simplest of the alkylsulfonic acids .Chemical Reactions Analysis
Methanesulfonic anhydride is a commonly used methanesulfonylation reagent . One of its most common applications is in the presence of bases such as pyridine, 2,4,6-trimethylpyridine, or triethylamine, where it reacts with alcohols to produce the corresponding methylsulfonyl esters .Physical And Chemical Properties Analysis
Methanesulfonic acid is a colorless transparent liquid, soluble in ethanol and ether, slightly soluble in water, and corrosive . It has a high solubility for several specialty and base metals including lead .Scientific Research Applications
Industrial Chemistry
Methanesulfonic acid (MSA) has been used in a practical process for the production of MSA from only two reactants: methane and sulfur trioxide . This process has achieved over 99% selectivity and yield of MSA . The highly selective initiator based on a sulfonyl peroxide can be prepared in situ .
Hydrometallurgy
MSA has potential for use in hydrometallurgy . It is a very strong acid and is very stable against chemical oxidation and reduction . It has low toxicity and is biodegradable . MSA and its salts are compatible with the electrowinning of metals . It is particularly interesting for lead hydrometallurgy .
Catalyst or Reagent for Organic Reactions
MSA is being used as a catalyst or reagent for organic reactions, including the production of biodiesel .
Solvent for High Molecular Weight Polymers
In the pharmaceutical industry, MSA is used as a solvent for high molecular weight polymers .
Cleaning Fluids for Rust Removal
MSA is used in cleaning fluids for rust removal .
Descaling of Pipes in the Oil Industry
MSA is used for descaling of pipes in the oil industry .
Electrolytes for Electroplating of Metals
MSA and its salts are used as electrolytes for electroplating of metals .
Redox-Flow Batteries
Mechanism of Action
Target of Action
(Methylsulfonyl)methanesulfonic acid, also known as Methanesulfonic acid, 1-(methylsulfonyl), is primarily used in organic synthesis . It serves as a cross-linking agent and a fluorinating reagent for the preparation of fluoroalkyl compounds
Mode of Action
The compound’s mode of action is largely based on its chemical properties. As a cross-linking agent, it can create bridges between different molecules, altering their structure and function. As a fluorinating reagent, it can introduce fluorine atoms into other compounds, significantly changing their chemical behavior .
Result of Action
The molecular and cellular effects of (Methylsulfonyl)methanesulfonic acid’s action depend on its role in the specific reaction. As a cross-linking agent, it can alter the structure and function of target molecules. As a fluorinating reagent, it can change the chemical behavior of target compounds .
Safety and Hazards
Future Directions
Methanesulfonic acid has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .
properties
IUPAC Name |
methylsulfonylmethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O5S2/c1-8(3,4)2-9(5,6)7/h2H2,1H3,(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMKUFGVNOCUCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylsulfonyl)methanesulfonic acid |
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